2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-6(2-4-8)9-5-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJJOQJMVNDCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-79-5 | |
| Record name | 2-azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride typically involves the reaction of 2-Azabicyclo[2.2.2]octane with chloroacetic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires the use of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure. Its molecular formula is C8H14ClNO2, and it has a molecular weight of approximately 191.66 g/mol. The presence of a carboxylic acid functional group at the 4-position enhances its solubility and reactivity, making it valuable in pharmaceutical research.
Chemical Properties and Reactions
This compound is soluble in water. The compound's chemical behavior can be described through various reactions that are vital for synthesizing derivatives with potentially enhanced biological properties or altered pharmacokinetics.
Scientific Research Applications
This compound is of interest in medicinal chemistry because research indicates that it exhibits significant biological activity as a potential therapeutic agent. Its structural similarity to known neurotransmitter systems suggests it may interact with various receptors in the central nervous system. Preliminary studies point to potential applications in treating neurological disorders because of its ability to modulate neurotransmitter release and receptor activity. Interaction studies have demonstrated that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurotransmission.
Structural Analogs
Several compounds share structural characteristics with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid | Similar bicyclic structure but different ring size | May exhibit different receptor affinity |
| 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid | Larger bicyclic system | Potentially broader spectrum of biological activity |
| 1-Pyrrolidinepropanoic acid | Contains a five-membered ring | Different pharmacological profile |
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Core Variations
(a) 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride
- CAS No.: 116129-07-8
- Molecular Formula: C₆H₁₀ClNO₂
- Molecular Weight : 163.60 g/mol
- Key Differences: Smaller bicyclo[2.1.1]hexane core reduces steric bulk but limits conformational rigidity. Carboxylic acid group at position 1 instead of 4, altering spatial orientation for target binding.
(b) 1-Azabicyclo[2.2.2]octane-3-carboxamide Derivatives
- Example : 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)-, hydrochloride (CAS 23581-62-6)
- Molecular Formula : C₁₆H₂₃ClN₂O
- Molecular Weight : 294.82 g/mol
- Key Differences :
- Substitution at position 3 with a carboxamide group linked to a 2,6-dimethylphenyl moiety.
- Larger molecular weight and lipophilicity enhance membrane permeability, making it suitable for CNS-targeting drugs .
Ester Derivatives of 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid
(a) Methyl Ester Hydrochloride (Methyl Quinuclidine-4-carboxylate Hydrochloride)
- CAS No.: 102872-28-6
- Molecular Formula: C₉H₁₆ClNO₂
- Molecular Weight : 205.68 g/mol
- Key Differences :
(b) Ethyl Ester Hydrochloride
- CAS No.: 2375259-63-3
- Molecular Formula: C₈H₁₄ClNO₂
- Molecular Weight : 191.66 g/mol
Functional Group Modifications
(a) 8-Azabicyclo[3.2.1]octane Derivatives
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |
|---|---|---|---|---|---|
| 2-Azabicyclo[2.2.2]octane-4-carboxylic acid HCl | 1394042-79-5 | C₈H₁₄ClNO₂ | 191.66 | Rigid bicyclo[2.2.2], carboxylic acid at C4 | Medicinal chemistry research |
| 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid HCl | 116129-07-8 | C₆H₁₀ClNO₂ | 163.60 | Smaller bicyclo[2.1.1], carboxylic acid at C1 | Industrial research |
| Methyl quinuclidine-4-carboxylate HCl | 102872-28-6 | C₉H₁₆ClNO₂ | 205.68 | Methyl ester derivative | Pharmaceutical intermediates |
| 1-Azabicyclo[2.2.2]octane-3-carboxamide HCl | 23581-62-6 | C₁₆H₂₃ClN₂O | 294.82 | Carboxamide with 2,6-dimethylphenyl group | CNS drug development |
Biological Activity
2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride (ACHO-HCl) is a bicyclic compound notable for its unique nitrogen-containing structure and potential therapeutic applications. With a molecular formula of C8H14ClNO2 and a molecular weight of approximately 191.66 g/mol, it exhibits significant biological activity, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes a carboxylic acid functional group at the 4-position, which enhances its solubility and reactivity. It is soluble in water, making it suitable for various biological assays and applications. The presence of the hydrochloride group may contribute to its irritant properties, necessitating careful handling.
Research indicates that ACHO-HCl may interact with several neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its structural similarity to known neurotransmitters allows it to modulate neurotransmitter release and receptor activity, which is crucial for understanding its mechanism of action.
Biological Activity Overview
The biological activity of ACHO-HCl has been explored through various studies, revealing its potential as a therapeutic agent. Here are key findings:
- Neurotransmitter Interaction : ACHO-HCl may affect neurotransmitter receptors, influencing conditions such as depression and anxiety.
- Enzyme Modulation : The compound has been shown to interact with enzymes involved in neurotransmission, which can alter biochemical pathways relevant to various diseases.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds provides insights into the unique biological activity of ACHO-HCl:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid | Similar bicyclic structure | Different receptor affinity |
| 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid | Larger bicyclic system | Potentially broader spectrum of biological activity |
| 1-Pyrrolidinepropanoic acid | Contains a five-membered ring | Different pharmacological profile |
Case Studies
Several studies have highlighted the therapeutic potential of ACHO-HCl:
- Neurological Disorders : Preliminary research suggests that ACHO-HCl can modulate glutamate levels in the cerebral cortex, indicating its role in neuroprotection and potential treatment for neurodegenerative diseases.
- Cancer Research : Investigations into the compound's cytotoxic effects on tumor cell lines demonstrate its potential as an anticancer agent. Specific studies have shown that derivatives of bicyclic compounds exhibit significant activity against glioblastoma and hepatocellular carcinoma cell lines.
- Antimicrobial Activity : Some derivatives have been tested for antibacterial properties, showing promise as new antimicrobial agents.
Synthesis and Applications
The synthesis of ACHO-HCl typically involves several steps, including the reaction of 2-Azabicyclo[2.2.2]octane with chloroacetic acid. This synthetic pathway is crucial for developing derivatives with enhanced biological properties.
Q & A
Q. What synthetic routes are commonly employed to prepare 2-azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride, and what are their limitations?
The compound is typically synthesized via intramolecular hetero-Diels–Alder reactions using 4-alkenyl-substituted N-silyl-1,4-dihydropyridines, as demonstrated by Rudy and Wanner (2019). This method yields the bicyclic scaffold but requires precise control of reaction conditions (e.g., temperature, catalysts) to avoid side reactions like epimerization or decomposition . Alternative approaches include thermal cyclization of cis-4-aminocyclohexanecarboxylic acid derivatives at high temperatures (~290°C), achieving ~86% yield but with challenges in scalability and purity .
Q. How can researchers confirm the structural integrity and stereochemical purity of this compound?
Key analytical methods include:
- NMR spectroscopy : H and C NMR to verify the bicyclic scaffold and substituent positions.
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (CHClNO, 191.66 g/mol) and isotopic patterns .
- X-ray crystallography : For absolute stereochemical determination, though this requires high-purity crystalline samples .
Q. What are the primary applications of this compound in medicinal chemistry?
The bicyclic structure serves as a rigid scaffold for designing enzyme inhibitors (e.g., proteases, kinases) and β-lactam antibiotic analogs. Its constrained geometry enhances binding affinity and metabolic stability compared to linear analogs. For example, derivatives have been explored as intermediates in cephalosporin-like antibiotics .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric syntheses?
Asymmetric catalysis using chiral auxiliaries or organocatalysts (e.g., proline derivatives) has been reported for related azabicyclo systems. For instance, Trachsel et al. (2008) achieved >90% ee via Simmons–Smith cyclopropanation followed by stereoselective ring expansion, though this requires careful solvent selection (e.g., THF/water mixtures) and low temperatures to suppress racemization .
Q. How do researchers reconcile contradictory data on the compound’s stability under varying pH conditions?
Conflicting stability reports may arise from differences in experimental setups. For example:
- Acidic conditions : Degradation via hydrolysis of the carboxylic acid group is observed at pH < 3, with half-life <24 hours .
- Neutral/basic conditions : Stability improves (half-life >1 week at pH 7–9), but aggregation may occur in aqueous buffers .
Methodological consistency in buffer composition and temperature control is critical for reproducibility .
Q. What computational tools are used to predict the compound’s pharmacokinetic properties?
- Molecular dynamics simulations : To assess membrane permeability and solubility.
- ADME prediction software (e.g., SwissADME) : Estimates logP (~0.5), polar surface area (~50 Ų), and CYP450 interactions .
Experimental validation via in vitro assays (e.g., Caco-2 permeability) is recommended due to discrepancies in silico predictions .
Q. How does the compound interact with biological targets at the molecular level?
Crystallographic studies of analogs (e.g., 2-azabicyclo[3.2.0]heptane derivatives) reveal:
- Hydrogen bonding : The carboxylic acid group interacts with catalytic residues in serine proteases.
- Van der Waals interactions : The bicyclic core fills hydrophobic pockets in enzyme active sites .
Mutagenesis studies are advised to map binding epitopes .
Methodological Considerations
Q. What precautions are necessary for handling and storing this compound?
Q. How can researchers design experiments to study its metabolic fate in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
